molecular formula C9H7NO4 B12065587 1,3-Benzodioxole, 4-[(1E)-2-nitroethenyl]-

1,3-Benzodioxole, 4-[(1E)-2-nitroethenyl]-

Cat. No.: B12065587
M. Wt: 193.16 g/mol
InChI Key: ZESIDMAMNBQDIL-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Benzodioxole, 4-[(1E)-2-nitroethenyl]-: is an organic compound that belongs to the class of benzodioxoles It is characterized by the presence of a benzodioxole ring substituted with a nitroethenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Benzodioxole, 4-[(1E)-2-nitroethenyl]- can be synthesized through various synthetic routes. One common method involves the reaction of 1,3-benzodioxole with nitroethene under specific conditions. The reaction typically requires the presence of a catalyst and controlled temperature to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and isolation to obtain the final product in a form suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 1,3-Benzodioxole, 4-[(1E)-2-nitroethenyl]- undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The nitroethenyl group can undergo substitution reactions with different reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride are commonly employed.

    Substitution: Various nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields an amino derivative, while oxidation may produce various oxidized forms of the compound.

Scientific Research Applications

Chemistry: 1,3-Benzodioxole, 4-[(1E)-2-nitroethenyl]- is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in various chemical reactions to introduce the benzodioxole moiety into target compounds.

Biology: In biological research, this compound is studied for its potential biological activities. It may exhibit antimicrobial, antifungal, or other bioactive properties, making it a subject of interest for developing new pharmaceuticals.

Medicine: The compound’s potential medicinal properties are explored in drug discovery and development. It may serve as a lead compound for designing new drugs with specific therapeutic effects.

Industry: In the industrial sector, 1,3-Benzodioxole, 4-[(1E)-2-nitroethenyl]- is used in the production of various chemicals and materials. Its unique chemical structure makes it valuable for creating specialized products with desired properties.

Mechanism of Action

The mechanism of action of 1,3-Benzodioxole, 4-[(1E)-2-nitroethenyl]- involves its interaction with specific molecular targets. The nitroethenyl group can undergo reduction to form reactive intermediates that interact with biological molecules. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.

Molecular Targets and Pathways: The compound may target specific enzymes or receptors in biological systems. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

    1,3-Benzodioxole: The parent compound without the nitroethenyl group.

    1,4-Benzodioxine: A related compound with a different ring structure.

    Methylenedioxybenzene: Another benzodioxole derivative with different substituents.

Uniqueness: 1,3-Benzodioxole, 4-[(1E)-2-nitroethenyl]- is unique due to the presence of the nitroethenyl group, which imparts distinct chemical and biological properties. This group can undergo specific reactions that are not possible with other benzodioxole derivatives, making it valuable for various applications.

Properties

Molecular Formula

C9H7NO4

Molecular Weight

193.16 g/mol

IUPAC Name

4-[(E)-2-nitroethenyl]-1,3-benzodioxole

InChI

InChI=1S/C9H7NO4/c11-10(12)5-4-7-2-1-3-8-9(7)14-6-13-8/h1-5H,6H2/b5-4+

InChI Key

ZESIDMAMNBQDIL-SNAWJCMRSA-N

Isomeric SMILES

C1OC2=CC=CC(=C2O1)/C=C/[N+](=O)[O-]

Canonical SMILES

C1OC2=CC=CC(=C2O1)C=C[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.